4'-Chloro-3'-(trifluoromethyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNMUXTXDHJBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378750 | |

| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129825-11-2 | |

| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4'-Chloro-3'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

4'-Chloro-3'-(trifluoromethyl)acetophenone, a halogenated and trifluoromethylated aromatic ketone, is a compound of significant interest in the synthesis of novel chemical entities. Its unique electronic and steric properties, conferred by the chloro and trifluoromethyl substituents, make it a valuable building block in the development of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, making this molecule a key intermediate in medicinal chemistry.[1][2] A thorough understanding of its physical properties is paramount for its effective use in designing and executing synthetic strategies, as well as for the characterization of its derivatives.

Molecular Structure and Identification

The foundational step in understanding the behavior of any chemical compound is to ascertain its structure and fundamental identifiers.

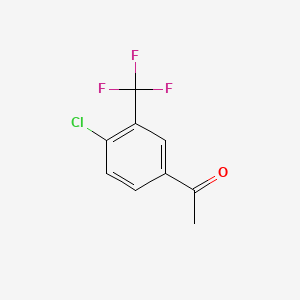

Caption: Chemical structure of this compound.

Table 1: Core Physical and Chemical Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClF₃O | [1][3][4] |

| Molecular Weight | 222.59 g/mol | [1][3][4] |

| IUPAC Name | 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | [3] |

| CAS Number | 129825-11-2 | [1][3][4] |

| Synonyms | 5-Acetyl-2-chlorobenzotrifluoride, 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone | [1][4] |

| Appearance | White to almost white powder or crystal | [1][4] |

Key Physical Properties: A Quantitative Overview

The physical state and solubility of a compound are critical parameters that dictate its handling, reaction conditions, and purification methods.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

| Melting Point | 60-64 °C | [1][2] |

| Boiling Point (Predicted) | 236.6 ± 35.0 °C | [4] |

| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Methanol | [4] |

The melting point range of 60-64 °C indicates that this compound is a solid at room temperature, which simplifies its storage and handling.[1][2] Its solubility in methanol suggests that polar organic solvents are suitable for its use in reactions and for purification techniques such as recrystallization.[4] The predicted boiling and density values, while not experimentally confirmed in the cited literature, provide a useful estimation for process design and safety assessments.[4]

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise molecular structure. For this compound, both ¹H and ¹³C NMR would provide a unique fingerprint. While specific spectral data is not provided in the search results, a confirmation of the structure via NMR is noted as a quality control parameter by suppliers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone and vibrations associated with the substituted aromatic ring and the C-F bonds of the trifluoromethyl group. Techniques such as Attenuated Total Reflectance (ATR) are commonly employed for solid samples.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The exact mass of this compound has been calculated to be 222.0059270 Da.[3]

Experimental Protocols for Physical Property Determination

The following section outlines standardized methodologies for the experimental verification of the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.

Methodology (Capillary Method):

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Caption: Workflow for melting point determination.

Solubility Assessment

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Add a small, measured amount of this compound to a test tube.

-

Add a measured volume of the solvent (e.g., methanol) in small increments.

-

After each addition, agitate the mixture and observe for dissolution.

-

The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent at a specific temperature.

Spectroscopic Analysis: A Self-Validating System

The combination of NMR, IR, and MS provides a self-validating system for structural confirmation and purity assessment. The data from each technique should be congruent and collectively support the proposed structure.

ATR-IR Spectroscopy Protocol:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

Caption: Integrated spectroscopic approach for structural confirmation.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[3] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, a compound of considerable utility in modern organic and medicinal chemistry. The data and protocols presented herein are intended to equip researchers and scientists with the necessary information to confidently and effectively utilize this versatile chemical intermediate in their synthetic endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

4'-Chloro-3'-(trifluoromethyl)acetophenone CAS number 129825-11-2

An In-Depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone (CAS 129825-11-2)

Introduction: A Key Building Block in Modern Chemistry

This compound is a substituted aromatic ketone that has emerged as a critical intermediate in various fields, most notably in pharmaceutical and agrochemical development.[1] Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts a unique combination of electronic and steric properties that medicinal chemists and material scientists leverage to design novel molecules with enhanced efficacy, stability, and bioavailability.[1][2][3]

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry.[3] Its high electronegativity and metabolic stability can profoundly influence a molecule's pharmacokinetic profile.[2][4] By replacing a metabolically vulnerable methyl group, the CF₃ moiety can significantly increase a drug's half-life.[3] Furthermore, it enhances lipophilicity, which can improve a compound's ability to cross biological membranes.[2][3] The chlorine atom serves as a common bioisostere for methyl groups and further modulates the electronic character of the aromatic ring, influencing its reactivity and interactions with biological targets.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound for professionals in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application. This compound is a white to off-white solid at room temperature.[1][5][6] Key quantitative data are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 129825-11-2 | [7][8][9][10] |

| Molecular Formula | C₉H₆ClF₃O | [7][8][9][10] |

| Molecular Weight | 222.59 g/mol | [8][9] |

| Appearance | White to almost white powder/crystal | [1][6] |

| Melting Point | 60-64 °C | [1][6] |

| Boiling Point | 236.6±35.0 °C (Predicted) | [6] |

| Density | 1.337±0.06 g/cm³ (Predicted) | [6] |

| SMILES | CC(=O)c1ccc(Cl)c(c1)C(F)(F)F | [9] |

| InChIKey | UYNMUXTXDHJBEN-UHFFFAOYSA-N |[9] |

Spectroscopic Data

Analytical characterization is essential for confirming the structure and purity of the compound.

-

FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. The spectrum for this molecule will prominently feature a strong absorption band for the carbonyl (C=O) group of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include those for C-Cl, C-F, and aromatic C-H bonds.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum would show a singlet for the methyl (CH₃) protons around 2.6 ppm. The aromatic protons would appear as multiplets in the 7.5-8.0 ppm range.

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 196 ppm, the methyl carbon near 27 ppm, and several signals in the aromatic region (125-140 ppm), including carbons attached to chlorine and the trifluoromethyl group.

-

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most common and industrially scalable method for preparing this compound is through the Friedel-Crafts acylation of 1-chloro-2-(trifluoromethyl)benzene.[11] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[12][13]

Causality of Experimental Design: The choice of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical. The catalyst's role is to activate the acylating agent (acetyl chloride, CH₃COCl) by coordinating with the chlorine atom, which generates a highly electrophilic acylium ion (CH₃CO⁺).[11][14] The aromatic ring of 1-chloro-2-(trifluoromethyl)benzene, while deactivated by the two electron-withdrawing groups (Cl and CF₃), acts as the nucleophile, attacking the acylium ion to form the desired ketone.[15] The reaction is typically performed in an inert solvent like dichloromethane (CH₂) to dissolve the reactants and manage the reaction temperature.[12]

Workflow for Synthesis via Friedel-Crafts Acylation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and an inert solvent such as dichloromethane.

-

Cooling: Cool the stirred suspension to 0-5°C using an ice bath. This is crucial as the reaction is highly exothermic.[16]

-

Reactant Addition: Slowly add acetyl chloride (1.0 eq) to the suspension via the dropping funnel. After the addition is complete, add 1-chloro-2-(trifluoromethyl)benzene (1.0 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Workup (Quenching): Once the reaction is complete, cool the flask back down in an ice bath and carefully pour the reaction mixture onto crushed ice with concentrated HCl.[16] This step hydrolyzes the aluminum chloride complexes formed with the product ketone.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 5% NaOH solution, water, and brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes). The purity and identity of the final product should be confirmed by measuring its melting point and acquiring NMR and IR spectra. A sharp melting point close to the literature value (60-64°C) indicates high purity.

Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Applications in Research and Development

This compound is not an end product but a valuable intermediate. Its utility stems from the reactivity of the ketone group, which can be readily transformed into a wide variety of other functional groups or used as a handle to build more complex molecular architectures.

-

Pharmaceutical Synthesis: The compound is a key precursor for synthesizing active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic drugs.[1][17] The substituted acetophenone moiety is a common scaffold found in many biologically active molecules.[18]

-

Agrochemicals: It is used in the development of modern pesticides and herbicides.[1] The trifluoromethyl group, in particular, is a feature of many successful agrochemicals, such as the fungicide trifloxystrobin.[19]

-

Material Science: The unique properties conferred by the fluorinated group make this compound a building block for specialty polymers and coatings with enhanced chemical resistance and durability.[1][17]

-

Organic Synthesis: As a substituted acetophenone, it can undergo a wide range of reactions, such as aldol condensations, reductions to alcohols, reductive aminations to form amines, and haloform reactions, making it a versatile tool for synthetic chemists.[20][21]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes skin and serious eye irritation.[7][9]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[7][22]

-

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][23]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the synergistic effects of its chloro and trifluoromethyl substituents. These groups enhance the lipophilicity, metabolic stability, and binding affinity of derivative compounds, making them highly desirable features in drug discovery and agrochemical design. A firm grasp of its synthesis, primarily through the robust Friedel-Crafts acylation, and its subsequent chemical reactivity allows researchers and scientists to effectively utilize this compound as a foundational building block for creating next-generation molecules with tailored properties.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles

-

Trifluoromethyl group. Wikipedia. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Organic Syntheses. [Link]

-

Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Taylor & Francis Online. [Link]

-

Substituted acetophenone: Significance and symbolism. (2024). Wisdomlib. [Link]

-

Reaction of substituted acetophenones with various aryl aldehydes. ResearchGate. [Link]

-

2-Chlorobenzotrifluoride CAS 88-16-4. Chemsrc. [Link]

-

This compound. PubChem. [Link]

-

The Role of 4-Chloro-3-fluoroacetophenone in Modern Pharmaceutical Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Method for synthesizing m-trifluoromethyl acetophenone. Patsnap. [Link]

-

4'-Chloro-3'-fluoroacetophenone. PubChem. [Link]

- Method for synthesizing m-trifluoromethyl acetophenone.

-

Safety Data Sheet - 4-Chloro-3-(Trifluoromethyl)Phenyl Isocyanate. (2025). Angene Chemical. [Link]

-

Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]

-

Friedel-Crafts Acylation of Anisole. (2006). Course Hero. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

The Science Behind the Synthesis: Exploring the Chemical Reactivity of 4'-Fluoro-2'-(trifluoromethyl)acetophenone. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. This compound CAS#: 129825-11-2 [amp.chemicalbook.com]

- 7. fishersci.ie [fishersci.ie]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C9H6ClF3O | CID 2773851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. condor.depaul.edu [condor.depaul.edu]

- 15. nbinno.com [nbinno.com]

- 16. youtube.com [youtube.com]

- 17. chemimpex.com [chemimpex.com]

- 18. Substituted acetophenone: Significance and symbolism [wisdomlib.org]

- 19. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. researchgate.net [researchgate.net]

- 22. angenechemical.com [angenechemical.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone

This guide provides a comprehensive technical overview of 4'-Chloro-3'-(trifluoromethyl)acetophenone, a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and diverse applications, offering insights grounded in established scientific principles and experimental validation.

Section 1: Core Molecular and Physicochemical Profile

This compound is a substituted aromatic ketone that has garnered significant interest in the field of drug discovery and development. Its unique molecular architecture, featuring both a chloro and a trifluoromethyl group, imparts desirable pharmacokinetic properties to parent molecules.

1.1. Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible research. The structural and identity details for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | PubChem[1] |

| CAS Number | 129825-11-2 | Sigma-Aldrich, Santa Cruz Biotechnology, TCI Chemicals, CookeChem, ChemicalBook[2][3][4] |

| Molecular Formula | C₉H₆ClF₃O | PubChem, Sigma-Aldrich, Santa Cruz Biotechnology, CookeChem, ChemicalBook[1][2][3][4] |

| Molecular Weight | 222.59 g/mol | PubChem, Sigma-Aldrich, CookeChem, ChemicalBook[1][3][4] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | PubChem[1] |

| InChI Key | UYNMUXTXDHJBEN-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[1] |

| Synonyms | 5-Acetyl-2-chlorobenzotrifluoride | TCI Chemicals, ChemicalBook[4] |

1.2. Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments. These properties are crucial for designing synthetic routes, purification protocols, and formulation strategies.

| Property | Value | Source |

| Appearance | White to almost white powder or crystal | TCI Chemicals, ChemicalBook, Chem-Impex[4] |

| Melting Point | 60-64 °C | ChemicalBook, Chem-Impex, Parchem[4][5] |

| Boiling Point (Predicted) | 236.6 ± 35.0 °C | ChemicalBook[4] |

| Density (Predicted) | 1.337 ± 0.06 g/cm³ | ChemicalBook[4] |

| Solubility | Soluble in Methanol | ChemicalBook[4] |

| XLogP3 | 3.8 | PubChem[1] |

The trifluoromethyl group is a key pharmacophore that can significantly enhance the lipophilicity and metabolic stability of drug candidates.[6] The presence of both the chloro and trifluoromethyl substituents on the phenyl ring creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect for its application. While various synthetic routes exist, a common approach involves the Friedel-Crafts acylation of 1-chloro-2-(trifluoromethyl)benzene.

2.1. Retrosynthetic Analysis

A logical approach to designing the synthesis is to disconnect the acetyl group from the aromatic ring, identifying the key starting materials.

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

2.2. Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis. Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1-Chloro-2-(trifluoromethyl)benzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Catalyst Suspension: To the flask, add anhydrous dichloromethane followed by the portion-wise addition of anhydrous aluminum chloride at 0 °C (ice bath) with stirring.

-

Acylating Agent Addition: Slowly add acetyl chloride to the stirred suspension at 0 °C.

-

Substrate Addition: Add a solution of 1-chloro-2-(trifluoromethyl)benzene in anhydrous dichloromethane dropwise from the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality in Experimental Choices:

-

Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly hygroscopic and reacts violently with water. Maintaining anhydrous conditions is crucial for the reaction's success.

-

Low-Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction. Slow, controlled addition at low temperatures prevents side reactions and ensures regioselectivity.

-

Aqueous Workup: The acidic wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any residual acid.

Section 3: Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.

3.1. Pharmaceutical Development

This compound serves as a critical building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[7] The trifluoromethyl group often enhances drug efficacy and metabolic stability. For example, it is a key intermediate in the synthesis of certain kinase inhibitors used in oncology. Sorafenib, a multi-kinase inhibitor, incorporates the 4-chloro-3-(trifluoromethyl)phenyl moiety.

Caption: Workflow from building block to active pharmaceutical ingredient.

3.2. Agrochemicals

It is also utilized in the formulation of agrochemicals, including herbicides and pesticides, to improve crop protection and yield.[6][7] The halogen and trifluoromethyl substituents can contribute to the molecule's potency and environmental persistence.

3.3. Materials Science

In materials science, this compound is used in the development of specialty polymers and coatings, imparting improved chemical resistance and durability.[6][7]

3.4. Analytical Chemistry

As a reagent, it can be employed in various analytical methods to aid in the detection and quantification of other chemical substances in complex mixtures.[6][7]

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

4.1. Hazard Identification

Based on GHS classifications, this compound is considered harmful if swallowed and causes skin and serious eye irritation.[1]

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302, H315, H319

-

Precautionary Statements: P264, P270, P301+P312, P302+P352, P305+P351+P338, P501

4.2. Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Keep away from oxidizing agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773851, this compound. Retrieved from [Link].

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link].

Sources

- 1. This compound | C9H6ClF3O | CID 2773851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound , 98% , 129825-11-2 - CookeChem [cookechem.com]

- 4. This compound CAS#: 129825-11-2 [amp.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. hurawalhi.com [hurawalhi.com]

4'-Chloro-3'-(trifluoromethyl)acetophenone structural formula

An In-depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone

Introduction: A Key Building Block in Modern Chemistry

This compound is a substituted aromatic ketone that has garnered significant attention in synthetic and medicinal chemistry. Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic and lipophilic properties, making it a highly valuable intermediate in the synthesis of complex molecules.[1] The trifluoromethyl group is a well-known bioisostere for other groups and is often incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and lipophilicity.[2] Simultaneously, the chlorine atom provides a reactive site for further functionalization through various cross-coupling reactions. This guide provides an in-depth examination of the compound's properties, synthesis, characterization, applications, and safety protocols, intended for researchers and professionals in drug development and chemical synthesis.

Part 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of a compound is paramount before its application in any synthetic workflow. This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[1][3]

Structural Formula and Identification

-

IUPAC Name: 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone[4]

The structure consists of an acetophenone core where the phenyl group is substituted at the 4-position with a chloro group and at the 3-position with a trifluoromethyl group.

Figure 1. 2D Structure of this compound. Source: PubChem[4]

Figure 1. 2D Structure of this compound. Source: PubChem[4]

Quantitative Physicochemical Data

The properties summarized below are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| Melting Point | 60 - 64 °C | [1][3] |

| Boiling Point | Not specified (solid) | |

| Appearance | White to almost white powder/crystal | [1][3] |

| InChI Key | UYNMUXTXDHJBEN-UHFFFAOYSA-N | [4] |

| SMILES | CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | [4] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

Part 2: Synthesis Pathway via Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing substituted acetophenones is the Friedel-Crafts acylation.[7][8][9] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.

Causality of the Reaction Mechanism

The reaction proceeds by generating a highly electrophilic acylium ion from an acylating agent (typically acetyl chloride or acetic anhydride) using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[8][10]

-

Generation of the Electrophile: The Lewis acid coordinates to the acyl chloride, polarizing the carbonyl group and facilitating the departure of the chloride ion to form a resonance-stabilized acylium ion (CH₃CO⁺).[8][10]

-

Electrophilic Attack: The electron-rich aromatic ring of the substrate, 1-chloro-2-(trifluoromethyl)benzene, attacks the acylium ion. The directing effects of the existing substituents (chloro and trifluoromethyl groups) guide the incoming acyl group primarily to the position para to the chloro group.

-

Restoration of Aromaticity: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product. The AlCl₃ catalyst is regenerated in theory, but in practice, it forms a complex with the ketone product, necessitating the use of slightly more than stoichiometric amounts for the reaction to proceed to completion.[11]

Workflow for Synthesis and Purification

The following diagram outlines the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: Equip a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Reagent Charging: To the flask, add anhydrous aluminum trichloride (1.1 eq) and a suitable anhydrous solvent like dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: In the dropping funnel, prepare a solution of 1-chloro-2-(trifluoromethyl)benzene (1.0 eq) and acetyl chloride (1.05 eq) in anhydrous DCM.

-

Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC.

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum salts.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with 5% NaOH solution and brine.[7] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Analytical Workflow

The following diagram illustrates a standard workflow for the comprehensive characterization of the final product.

Caption: Comprehensive analytical workflow for structural and purity validation.

Expected Spectroscopic Data

The following table summarizes the key spectral features expected for this compound. This data serves as a benchmark for researchers to validate their results.

| Technique | Expected Features | Rationale |

| ¹H NMR | ~2.6 ppm (singlet, 3H, -COCH₃)~7.6-8.2 ppm (multiplets, 3H, Ar-H) | The methyl protons are a singlet as there are no adjacent protons. The aromatic protons will show complex splitting due to coupling and the influence of electron-withdrawing substituents. |

| ¹³C NMR | ~26 ppm (-COCH₃)~120-140 ppm (Aromatic C & C-CF₃)~195 ppm (C=O) | The carbonyl carbon is significantly downfield. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | ~ -63 ppm (singlet) | The three fluorine atoms of the CF₃ group are equivalent and will appear as a single peak. |

| FT-IR | ~1690 cm⁻¹ (strong, C=O stretch)~1100-1400 cm⁻¹ (strong, C-F stretches)~3000-3100 cm⁻¹ (weak, Ar C-H stretch) | The carbonyl stretch is a hallmark of ketones.[12] The C-F bonds exhibit very strong, characteristic absorptions in the fingerprint region.[13] |

| Mass Spec. | Molecular Ion (M⁺) at m/z ≈ 222 | The mass spectrum will show the molecular ion peak corresponding to the compound's monoisotopic mass.[4] A prominent fragment would be [M-15]⁺ from the loss of the methyl group. |

Part 4: Applications in Drug Discovery and Agrochemicals

The unique combination of chloro and trifluoromethyl substituents makes this acetophenone a valuable building block.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The trifluoromethyl group can enhance drug efficacy by increasing metabolic stability and receptor binding affinity.[2] The overall scaffold is found in molecules designed as anti-inflammatory and analgesic agents.[1] For example, the related 4-chloro-3-(trifluoromethyl)phenyl moiety is a core component of Sorafenib, an approved kinase inhibitor for cancer therapy.[2]

-

Agrochemicals: This compound is also used in the formulation of modern pesticides and herbicides.[1] The lipophilicity imparted by the substituents can improve the penetration of the active ingredient through plant or insect cuticles, enhancing its effectiveness.

Part 5: Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents several hazards:

-

H302: Harmful if swallowed.[4]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid dust formation. Wash hands thoroughly after handling.[15][16]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14][16]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[14][16]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined synthesis, characterized by the robust Friedel-Crafts acylation, and its versatile chemical handles make it a compound of strategic importance. A thorough understanding of its properties, analytical signatures, and safety requirements, as detailed in this guide, is fundamental for its effective and safe utilization in the laboratory and beyond.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

StudyRaid. (n.d.). Understand friedel-Crafts Acylation Route to Acetophenone. Retrieved from [Link]

-

Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Chloro-3-fluoroacetophenone in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

YouTube. (2024). Preparation of Acetophenone | Friedel–Crafts acylation| Benzene|Acetyl chloride |Organic chemistry|. Retrieved from [Link]

-

ACS Publications. (1965). Qualitative test for ketones, aromatic aldehydes, and aliphatic aldehydes. Journal of Chemical Education. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Chloro-3'-fluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. Retrieved from [Link]

-

ResearchGate. (2025). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from [Link]

-

NIH. (2022). High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. National Institutes of Health. Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone. Eureka. Retrieved from [Link]

-

NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. NIST WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Spectroscopic Insights into 4'-(Trifluoromethoxy)acetophenone: A Chemist's Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. NIST WebBook. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

- Google Patents. (n.d.). Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.

-

Deepak Nitrite. (2023). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 129825-11-2 | TCI AMERICA [tcichemicals.com]

- 4. This compound | C9H6ClF3O | CID 2773851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 129825-11-2 [amp.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. app.studyraid.com [app.studyraid.com]

- 9. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. nbinno.com [nbinno.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

4'-Chloro-3'-(trifluoromethyl)acetophenone solubility data

An In-Depth Technical Guide to the Solubility of 4'-Chloro-3'-(trifluoromethyl)acetophenone

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a compound of significant interest in pharmaceutical and agrochemical research. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and detailed experimental methodologies required for its accurate determination. We delve into the thermodynamic underpinnings of solubility, present robust protocols for experimental measurement, and discuss the theoretical models that can offer predictive insights. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical knowledge and practical steps necessary to generate reliable solubility profiles, a critical parameter for process development, formulation, and bioavailability assessment.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No. 129825-11-2) is a halogenated aromatic ketone that serves as a key building block in the synthesis of more complex molecules. Its structure is of particular interest to medicinal and agricultural chemists due to the presence of the trifluoromethyl (-CF₃) group.

The -CF₃ group is a powerful modulator of physicochemical properties. Its high electronegativity and steric bulk can significantly enhance a molecule's:

-

Lipophilicity: This property, often referred to as fat solubility, is crucial for improving a drug's ability to permeate biological membranes, thereby influencing its absorption and distribution within an organism.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to enzymatic degradation.[1][2] This can lead to a longer biological half-life for active pharmaceutical ingredients (APIs), improving their efficacy.

-

Binding Affinity: The unique electronic and steric characteristics of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets like enzymes or receptors.[1]

Given these advantages, understanding the solubility of this compound is not merely an academic exercise. Solubility is a fundamental thermodynamic property that dictates the behavior of a compound in a liquid phase.[3][4] For drug development professionals, accurate solubility data is critical for:

-

Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for synthesis and purification (e.g., crystallization), and preventing precipitation issues.

-

Formulation Science: Designing effective drug delivery systems and ensuring the API can be dissolved at the required concentration for administration.

-

Pharmacokinetics (ADME): Predicting a drug's absorption, distribution, metabolism, and excretion profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[3]

This guide will, therefore, equip the reader with the necessary tools to bridge the existing data gap for this important chemical intermediate.

The Theoretical Basis of Solubility

The dissolution of a solid solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[4] For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy itself is a function of enthalpy (ΔH) and entropy (ΔS) changes at a given temperature (T), as described by the equation:

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH): This term represents the net heat change during dissolution. It involves the energy required to break the solute-solute bonds in the crystal lattice and the solvent-solvent intermolecular forces, balanced by the energy released upon the formation of new solute-solvent interactions (solvation).[4]

-

Entropy of Solution (ΔS): This term reflects the change in disorder or randomness of the system. Typically, the dissolution of an ordered solid crystal into a liquid solution leads to an increase in entropy (ΔS > 0), which favors the dissolution process.[4]

The interplay between these factors determines solubility. For instance, even if the enthalpy change is unfavorable (endothermic, ΔH > 0), a large positive entropy change can still drive dissolution, especially at higher temperatures.[3] The guiding principle of "like dissolves like" is a useful qualitative rule rooted in these thermodynamic concepts; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents, because the solute-solvent interactions formed are energetically favorable.[5]

Predictive Models

While experimental determination is the gold standard, several computational models can predict solubility. These are valuable for early-stage screening of compounds before synthesis.[3] Methods range from simple empirical models like the General Solubility Equation (GSE), which uses melting point and the octanol-water partition coefficient (logP), to more sophisticated physics-based approaches like COSMO-RS and machine learning models trained on large datasets.[6][7][8] These models provide valuable estimations but should always be validated by experimental data for critical applications.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[9][10] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature. The following protocols provide a step-by-step guide for its implementation.

Protocol 1: Isothermal Shake-Flask Method

This protocol establishes a saturated solution, which is the cornerstone of solubility measurement.

Objective: To prepare a saturated solution of this compound in a chosen solvent at a constant temperature to achieve thermodynamic equilibrium.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Thermostatic orbital shaker or water bath

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[9]

-

Solvent Addition: Add a known volume (e.g., 5 or 10 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[11] Preliminary studies can be run to confirm that the concentration in solution does not change between, for example, 24 and 48 hours.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for several hours to allow the excess solid to settle. This step is critical to avoid sampling undissolved particles.[10]

The resulting clear supernatant is the saturated solution ready for analysis.

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow from sample preparation to final analysis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Solubility - Concept [jove.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. scielo.br [scielo.br]

A Comprehensive Technical Guide to the Melting Point of 4'-Chloro-3'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its structural motifs, a chlorinated phenyl ring and a trifluoromethyl group, impart unique physicochemical properties to molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a key building block in the synthesis of novel pharmaceutical agents and specialized polymers, a thorough understanding of its fundamental properties is paramount. The melting point is a critical parameter for the identification, purity assessment, and quality control of this compound. This guide provides an in-depth exploration of the melting point of this compound, including standardized determination protocols, factors influencing its value, and its correlation with the compound's purity and identity.

Physicochemical Properties and Identification

A summary of the key identification and physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Melting Point | 60-64 °C | , |

| CAS Number | 129825-11-2 | |

| Molecular Formula | C₉H₆ClF₃O | |

| Molecular Weight | 222.59 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| IUPAC Name | 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | [3] |

The Significance of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress the melting point and broaden the range over which the substance melts.[4] Therefore, accurate determination of the melting point of this compound is essential for:

-

Identity Confirmation: Comparing the experimentally determined melting point with the literature value helps to confirm the identity of the compound.

-

Purity Assessment: A broad melting range or a melting point lower than the established value suggests the presence of impurities.

-

Quality Control: In a manufacturing setting, monitoring the melting point ensures consistency between batches.

Experimental Determination of the Melting Point

The most common and reliable method for determining the melting point of a crystalline organic solid like this compound is the capillary method, often performed using a digital melting point apparatus such as a Mel-Temp.

Experimental Workflow

Caption: Workflow for Melting Point Determination.

Detailed Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[5]

-

Press the open end of a capillary melting point tube into the powder until a small amount of the sample enters the tube.[5][6]

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.[6]

-

-

Apparatus Setup and Measurement:

-

Turn on the melting point apparatus and ensure the heating block is at room temperature.[5]

-

Insert the packed capillary tube into the sample holder of the apparatus.[5][6]

-

For an unknown sample, it is advisable to first perform a rapid determination by heating at a rate of 10-15 °C per minute to find an approximate melting point.[6]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.[6]

-

For an accurate measurement, set the heating rate to 1-2 °C per minute.[6]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).[7][8]

-

Continue heating and record the temperature at which the last crystal melts (the clear point).[7][8] The melting point is reported as this range.

-

Factors Influencing the Melting Point of this compound

Purity

The presence of impurities disrupts the crystalline lattice of a solid, requiring less energy to break the intermolecular forces. This results in a depression of the melting point and a broadening of the melting range. For instance, residual starting materials or by-products from the synthesis of this compound can act as impurities. Common synthetic routes may involve the Friedel-Crafts acylation of 1-chloro-2-(trifluoromethyl)benzene, and any unreacted starting material would constitute an impurity.

Polymorphism

Polymorphism is the ability of a solid to exist in more than one crystalline form. Different polymorphs of the same compound can have different melting points due to variations in their crystal lattice energies. While there is no specific literature detailing the polymorphism of this compound, it is a phenomenon to be aware of in pharmaceutical development, as different polymorphs can also exhibit different solubilities and bioavailabilities.

Corroborative Analytical Techniques for Identity and Purity

While the melting point is a strong indicator of purity and identity, it should be used in conjunction with other analytical techniques for unambiguous characterization.

Spectroscopic Analysis Workflow

Caption: Analytical Workflow for Compound Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons of the acetyl group. The aromatic region will display a complex splitting pattern for the three protons on the phenyl ring. Based on the spectra of similar compounds like 4'-(trifluoromethyl)acetophenone, the methyl singlet would likely appear around 2.6 ppm.[9] The aromatic protons will be in the range of 7.5-8.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, the trifluoromethyl carbon, and the aromatic carbons. The carbonyl carbon signal is expected in the downfield region, typically around 196 ppm, similar to other acetophenones.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. An FTIR spectrum of this compound is available in the PubChem database.[3] Key expected absorption bands include:

-

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group, typically in the range of 1680-1700 cm⁻¹.

-

C-F Stretch: Strong absorptions for the trifluoromethyl group, usually found in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 222. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 224 with about one-third the intensity of the M⁺ peak is expected. Common fragmentation patterns for acetophenones involve the loss of the methyl group (•CH₃) to form a stable acylium ion.[10][11] Therefore, a significant peak at m/z 207 (M-15) would be anticipated.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and may cause skin and eye irritation.[3] It should be stored in a cool, dry, and well-ventilated area.

Conclusion

The melting point of this compound, with a literature value in the range of 60-64 °C, is a fundamental physical property that is crucial for its identification and purity assessment. A sharp melting point within this range is indicative of a pure sample. For definitive characterization, the determination of the melting point should be complemented by spectroscopic techniques such as NMR, FTIR, and mass spectrometry. Adherence to standardized protocols for melting point determination is essential to ensure the accuracy and reproducibility of the results, which is of utmost importance in research and drug development.

References

-

Mel-Temp Melting Point Apparatus - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

Melting Point Apparatus Guidelines - University of Houston. (2010, May 3). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Melting Point. (2021, September 24). [Video]. YouTube. Retrieved from [Link]

-

INSTRUCTIONS FOR THE MEL-TEMP MELTING POINT APPARATUS. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Melting Point Determination Guide. (n.d.). Scribd. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone. (n.d.). Google Patents.

-

Explain all possible fragmentation for in mass spectrometry. Structure o... (2025, October 5). Filo. Retrieved from [Link]

- Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof. (n.d.). Google Patents.

-

Interpretation Mass spectral interpretation is not a trivial process. (n.d.). Retrieved from [Link]

Sources

- 1. hurawalhi.com [hurawalhi.com]

- 2. This compound CAS#: 129825-11-2 [amp.chemicalbook.com]

- 3. This compound | C9H6ClF3O | CID 2773851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. nsmn1.uh.edu [nsmn1.uh.edu]

- 6. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]

- 10. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

- 11. asdlib.org [asdlib.org]

An In-depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-Chloro-3'-(trifluoromethyl)acetophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and applications, with a focus on providing practical insights for researchers and professionals in drug development.

Introduction: A Versatile Building Block

This compound, with the CAS Number 129825-11-2, is an aromatic ketone that has garnered significant interest as a versatile building block in organic synthesis.[1] Its structure is characterized by an acetophenone core substituted with a chloro and a trifluoromethyl group on the phenyl ring. These halogen substitutions are crucial, as they significantly influence the molecule's reactivity and the properties of its downstream products. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of drug candidates, making this compound a valuable starting material in medicinal chemistry.[2]

The strategic placement of the chloro and trifluoromethyl groups on the aromatic ring provides multiple reaction sites and modulates the electronic properties of the molecule, making it a key intermediate in the synthesis of a variety of complex organic molecules, including anti-inflammatory drugs and pesticides.[3][4]

Chemical Structure and Identification

The chemical structure of this compound is fundamental to understanding its reactivity and applications.

Diagram of the Chemical Structure of this compound

Caption: A typical workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example based on established Friedel-Crafts acylation procedures and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1-Chloro-2-(trifluoromethyl)benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension. After the addition is complete, add 1-chloro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C. [5]3. Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Based on the spectrum of 4'-(trifluoromethyl)acetophenone, the following peaks are expected in CDCl₃: a singlet for the methyl protons (-COCH₃) around δ 2.6 ppm, and a complex multiplet pattern for the three aromatic protons in the range of δ 7.5-8.2 ppm. [6] |

| ¹³C NMR | Based on the spectrum of 4'-(trifluoromethyl)acetophenone, the following signals are expected in CDCl₃: the methyl carbon around δ 27 ppm, the carbonyl carbon around δ 197 ppm, and several signals for the aromatic carbons between δ 125-140 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. [7] |

| Mass Spectrometry (EI) | The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 222. A prominent fragment ion should be observed at m/z = 207, corresponding to the loss of a methyl radical ([M-15]⁺). Another significant peak at m/z = 179 would correspond to the loss of an acetyl group ([M-43]⁺). |

| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1690-1710 cm⁻¹. Strong C-F stretching bands will be present in the 1100-1350 cm⁻¹ region. C-Cl stretching will appear in the 600-800 cm⁻¹ range. [8] |

Applications in Drug Development and Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of high-value organic molecules.

Pharmaceuticals:

A notable application is in the synthesis of Celecoxib , a nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis and acute pain. While 4'-methylacetophenone is the direct precursor in the most common synthesis of Celecoxib, the structural motif of a substituted acetophenone is central to the synthesis of related compounds and other pharmacologically active molecules. [8]The chloro and trifluoromethyl substituents can be used to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates.

Agrochemicals:

This compound is a valuable precursor for the synthesis of various herbicides and insecticides . [4]The presence of the trifluoromethyl group is a common feature in many modern agrochemicals, as it can enhance their efficacy and environmental stability. For instance, it can be a building block for trifluoromethyl-containing pyridine and triazole derivatives, which are known classes of potent herbicides. [9]

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard | GHS Classification |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: PubChem CID 2773851 [8] Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern provides a versatile platform for the development of novel and effective molecules. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its safe and efficient use in research and development.

References

-

The Royal Society of Chemistry. Supporting Information for: A practical and efficient aerobic oxidation of styrenes to acetophenones catalyzed by a copper/iodine system. [Link]

-

PubChem. This compound. [Link]

-

Idaho 360 History. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate. [Link]

-

Jim Clark. Friedel-Crafts Acylation of Benzene. [Link]

-

Winthrop University. The Friedel-Crafts Acylation. [Link]

-

Scribd. Friedel Crafts Acylation. [Link]

-

NIST. 4'-(Trifluoromethyl)acetophenone. [Link]

- Google Patents.

-

PubChem. 4'-Chloro-3'-fluoroacetophenone. [Link]

-

European Patent Office. Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. [Link]

-

ResearchGate. Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. [Link]

-

ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

- 1. This compound CAS#: 129825-11-2 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound , 98% , 129825-11-2 - CookeChem [cookechem.com]

- 4. lincoln.history.idaho.gov [lincoln.history.idaho.gov]

- 5. websites.umich.edu [websites.umich.edu]

- 6. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]

- 7. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR spectrum [chemicalbook.com]

- 8. This compound | C9H6ClF3O | CID 2773851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Medicinal and Agrochemical Innovation